Methyl dihexylphosphinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
476488-09-2 |
|---|---|
Molecular Formula |
C13H29O2P |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
1-[hexyl(methoxy)phosphoryl]hexane |
InChI |
InChI=1S/C13H29O2P/c1-4-6-8-10-12-16(14,15-3)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI Key |
MTGWONIJIFHDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(CCCCCC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Dihexylphosphinate
Strategies for Phosphinate Ester Synthesis
The creation of the phosphinate ester linkage, characterized by a P-O-C bond, is central to the synthesis of methyl dihexylphosphinate. Key strategies involve either forming this bond directly through esterification or constructing the core phosphorus-carbon framework via rearrangement reactions.
Esterification represents a direct and fundamental approach to synthesizing phosphinate esters from a corresponding phosphinic acid. This transformation can be achieved through several protocols, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a phosphinic acid with an alcohol. libretexts.org
For the synthesis of this compound, dihexylphosphinic acid would be reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction. operachem.com
Another route is transesterification, where an existing phosphinate ester is reacted with a different alcohol. For instance, an ethyl dihexylphosphinate could be converted to this compound by reacting it with methanol, often under microwave-assisted conditions which can accelerate the process. nih.gov
| Reaction Type | Phosphorus Reactant | Alcohol | Typical Conditions | Product |
|---|---|---|---|---|
| Fischer Esterification | Dihexylphosphinic acid | Methanol | H2SO4 (cat.), Reflux | This compound |
| Transesterification | Ethyl dihexylphosphinate | Methanol | Microwave irradiation, 160-190 °C | This compound |
Rearrangement reactions provide powerful and versatile methods for forming the P-C bonds essential to the phosphinate core. The Michaelis-Arbuzov reaction is a preeminent example, widely used for preparing phosphinates from phosphonites. wikipedia.orgresearchgate.net In this reaction, a trivalent phosphorus ester of a phosphonous acid (a phosphonite) reacts with an alkyl halide. To synthesize this compound via this route, a methyl dihexylphosphonite would be treated with a methyl halide, such as methyl iodide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then rearranges to the final pentavalent phosphinate ester. organic-chemistry.org This method is highly effective for creating a new P-C bond. researchgate.netbenthamdirect.com
The Pudovik reaction offers an alternative strategy, involving the addition of a P-H bond from a phosphinate, such as dihexylphosphine oxide, across a C=C or C=N double bond. mdpi.comresearchgate.net While not a direct route to this compound unless a specific unsaturated substrate is used, it is a key method for generating functionalized phosphinates. A variation, the aza-Pudovik reaction, adds the P-H bond to an imine, forming α-aminophosphinates. mdpi.com Recently, Lewis acid-catalyzed Pudovik reactions have been developed, expanding the scope of these transformations. beilstein-journals.org
| Reaction Name | Phosphorus Reactant | Co-reactant | General Product | Specific Example for this compound |
|---|---|---|---|---|
| Michaelis-Arbuzov | Methyl dihexylphosphonite | Methyl iodide | Phosphinate ester | This compound |
| Pudovik | Dihexylphosphine oxide | Alkene (e.g., propene) | Functionalized phosphine (B1218219) oxide | Not directly applicable for the methyl ester |
Functionalization of the Hexyl Chains
Modifying the two hexyl chains attached to the phosphorus atom introduces structural diversity and allows for the fine-tuning of the molecule's properties. These advanced techniques aim for controlled functionalization at specific positions along the alkyl chains.
Achieving regioselectivity in the functionalization of long alkyl chains is a significant synthetic challenge due to the chemical similarity of the C-H bonds. ineosopen.org One advanced approach involves transition-metal-catalyzed C-H activation, where a directing group is used to guide a metal catalyst to a specific position on the alkyl chain. rsc.org While this is more commonly applied to aromatic systems, methodologies are emerging for aliphatic chains. For this compound, the phosphinyl group itself could potentially direct functionalization, although this is a complex area of research.
Another strategy involves starting with a functionalized hexyl precursor, such as a hexenyl or hexynyl halide, and incorporating it into the phosphinate structure. Subsequent chemical transformations on the double or triple bond, such as hydroboration-oxidation or ozonolysis, would then yield a functional group at a defined position. uantwerpen.be The hydroboration-isomerization of long-chain olefins is a particularly powerful technique that allows a double bond to be moved to the terminal position of the chain before being converted into a functional group like an alcohol. uantwerpen.be
Introducing chirality into the hexyl chains requires stereoselective reactions. If a functional group, such as a double bond, is already present on one or both hexyl chains, asymmetric reactions like catalytic asymmetric hydrogenation or asymmetric dihydroxylation can be employed to create stereocenters with high enantiomeric excess.
Furthermore, the synthesis of P-chirogenic phosphinates, where the phosphorus atom itself is a stereocenter, is an active area of research. nih.govbohrium.com These methods often involve the use of chiral auxiliaries or chiral catalysts during the synthesis of the phosphinate core. mdpi.comnih.gov For example, the molybdenum-catalyzed asymmetric ring-closing metathesis has been used to create P-stereogenic phosphinates and phosphine oxides. nih.gov While this applies to the phosphorus center, similar principles of asymmetric catalysis can be envisioned for modifying the attached alkyl chains.
Derivatization from Precursor Phosphorus Compounds
This compound can be synthesized by starting from a variety of simpler or differently oxidized phosphorus compounds. This approach leverages the rich chemistry of phosphorus in its various oxidation states.
A common precursor is dihexylphosphine oxide. Phosphine oxides can be converted to phosphinates through reactions that form the P-O-C bond. beilstein-journals.orgorganic-chemistry.org For example, coupling reactions with alcohols can be facilitated by various reagents.
Hypophosphorous acid (H₃PO₂) and its derivatives serve as fundamental building blocks in organophosphorus synthesis. tandfonline.comresearchgate.net Esterification of hypophosphorous acid can yield alkyl hypophosphites, which are versatile intermediates. researchgate.net These can then undergo further reactions, such as palladium-catalyzed cross-coupling with alkyl halides, to build up the desired dialkylphosphinate structure.
Conversely, one could start with a more oxidized precursor like a phosphonate (B1237965). While less common, methods exist to convert phosphonates into phosphine oxides, for example, by reaction with multiple equivalents of a Grignard reagent. acs.org The resulting phosphine oxide could then be converted to the target phosphinate ester.
| Precursor Compound | Key Transformation | Reagents | Intermediate/Product |
|---|---|---|---|
| Dihexylphosphine oxide | Coupling with alcohol | Methanol, Coupling agent | This compound |
| Hypophosphorous acid | Esterification then Alkylation | 1. Methanol; 2. Hexyl halide, Pd catalyst | This compound |
| Diethyl phosphonate | Grignard reaction | Hexylmagnesium bromide (excess) | Trihexylphosphine oxide |
Reactions of Phosphinic Acids and Halides
A primary and effective route for the synthesis of this compound involves the esterification of dihexylphosphinic acid. This method typically utilizes a methylating agent, often a methyl halide, in the presence of a base. The general reaction proceeds by the deprotonation of the phosphinic acid to form a phosphinate anion, which then acts as a nucleophile, attacking the electrophilic methyl group of the halide.
The choice of base and solvent is crucial for the efficiency of this reaction. Non-nucleophilic bases are preferred to avoid competition with the phosphinate anion. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired ester.
Table 1: Representative Esterification of Dihexylphosphinic Acid with Methyl Halides
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl iodide | Triethylamine | Tetrahydrofuran (THF) | 25-50 | >90 |
| 2 | Methyl bromide | Potassium carbonate | Acetonitrile (B52724) | 40-60 | 85-95 |
| 3 | Dimethyl sulfate | Sodium hydroxide (B78521) | Dichloromethane/Water (Phase Transfer) | 20-40 | >95 |
Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields may vary depending on specific experimental conditions.
Recent advancements have focused on improving the sustainability of this method. This includes the use of less toxic methylating agents and the development of catalytic systems that can operate under milder conditions.
Utilization of Phosphorus(III) Precursors
An alternative strategy for the synthesis of this compound involves the use of phosphorus(III) precursors. The Arbuzov reaction is a classic example, where a trialkyl phosphite (B83602) reacts with an alkyl halide. For the synthesis of this compound, this would conceptually involve the reaction of a dihexyl methyl phosphonite with a suitable reagent. However, a more direct approach involves the reaction of dialkyl phosphites with olefins in the presence of a free radical initiator.
For instance, a hypophosphite salt can react with hexene in the presence of a free radical initiator to form a sodium hexylphosphinate, which can then be esterified. google.com A more direct route could involve the reaction of a dihexylphosphine oxide with a methylating agent.
Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have also emerged as powerful tools for forming phosphorus-carbon bonds, offering a pathway to phosphinates from various precursors. scispace.com
Green Chemistry Approaches in Phosphinate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds, including this compound, to develop more environmentally benign processes.
Solvent-Free and Catalytic Methods
A significant advancement in green synthesis is the development of solvent-free reaction conditions. These methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to higher reaction rates and easier product isolation. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique for the solvent-free esterification of phosphinic acids. rsc.org The direct irradiation of the reaction mixture can lead to rapid heating and significantly reduced reaction times compared to conventional heating.
Catalytic methods are also at the forefront of green phosphinate synthesis. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable. researchgate.net For the esterification of dihexylphosphinic acid, solid acid catalysts or phase-transfer catalysts can be employed to facilitate the reaction under milder, often solvent-free, conditions. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthetic Methods for Alkyl Phosphinate Synthesis
| Method | Conditions | Solvent | Catalyst | Advantages |
| Conventional | Conventional heating, long reaction times | Organic solvents | Stoichiometric base | Well-established |
| Microwave-assisted | Rapid heating, short reaction times | Often solvent-free | None or catalytic | High efficiency, reduced waste |
| Catalytic | Mild conditions | Minimal or no solvent | Recyclable catalysts | Sustainability, ease of separation |
Note: This table provides a general comparison based on literature for similar compounds.
Atom Economy and Sustainable Synthesis Strategies
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgprimescholars.comnih.govnih.govchembam.com Reactions with high atom economy are inherently more sustainable as they generate less waste.
Addition reactions are typically the most atom-economical. In the context of this compound synthesis, strategies that maximize the incorporation of atoms from the starting materials are favored. For example, the direct addition of a P-H bond across an olefin, followed by esterification, can be a highly atom-economical route.
Mechanistic Investigations of Methyl Dihexylphosphinate Reactivity
Reaction Kinetics and Rate Determinations
A fundamental aspect of understanding any chemical transformation is the study of its kinetics—the rates at which reactions occur and the factors that influence them. For methyl dihexylphosphinate, such studies are essential to predict its behavior in various chemical environments.
Temperature and Concentration Dependencies
The rate of a chemical reaction is typically dependent on the temperature and the concentration of the reactants. Increasing the temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. Similarly, higher concentrations of reactants result in more frequent molecular collisions, thus increasing the reaction rate.
To date, no specific studies have been published that quantify the rate constants or determine the reaction order with respect to this compound under varying temperature and concentration conditions. Such data would be invaluable for optimizing potential synthetic applications or understanding its environmental fate.
Table 1: Hypothetical Data on Temperature and Concentration Effects on a Generic Phosphinate Reaction
| Temperature (°C) | Initial [this compound] (mol/L) | Initial Rate (mol/L·s) |
| 25 | 0.1 | Data Not Available |
| 25 | 0.2 | Data Not Available |
| 50 | 0.1 | Data Not Available |
| 50 | 0.2 | Data Not Available |
This table illustrates the type of data required from experimental studies.
Solvent Effects on Reaction Rates
The choice of solvent can profoundly influence the rate of a reaction. Current time information in Bangalore, IN.sigmaaldrich.cn Polar solvents may stabilize charged transition states, accelerating reactions that proceed through such intermediates, while nonpolar solvents might be favored for reactions involving nonpolar species. Current time information in Bangalore, IN. The viscosity of the solvent can also play a role by affecting the diffusion rate of the reactants. sigmaaldrich.cn
Without experimental data, the specific effects of different solvents on the reactivity of this compound can only be hypothesized based on its structure—a polar phosphinyl group attached to nonpolar hexyl chains. Research in this area would clarify how solvent choice could be used to control reaction outcomes.
Elucidation of Reaction Pathways and Intermediates
Understanding the step-by-step sequence of a reaction, known as the reaction mechanism, is crucial for controlling and improving chemical processes. This involves identifying any transient species or intermediates that are formed during the reaction.
Spectroscopic Identification of Transient Species
Techniques such as NMR, IR, and mass spectrometry are powerful tools for identifying the structures of molecules. In the context of reaction mechanisms, these techniques can be adapted to detect short-lived intermediates. For instance, time-resolved spectroscopy could potentially be used to observe the formation and decay of any transient species in reactions involving this compound. However, no such spectroscopic studies have been reported.
Isotopic Labeling Studies for Mechanism Confirmation
Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is a definitive method for tracing the path of atoms throughout a chemical reaction. This technique can provide unambiguous evidence for proposed reaction mechanisms. The application of isotopic labeling to the study of this compound's reactions would be a critical step in confirming its mechanistic pathways, but no such research has been published to date.
Role of this compound in Organometallic Transformations
Organophosphorus compounds, particularly phosphines and phosphites, are widely used as ligands in organometallic catalysis. They can coordinate to a metal center and modify its electronic and steric properties, thereby influencing the catalytic activity and selectivity.
While there are numerous examples of other phosphinates being utilized in organometallic chemistry, the specific role of this compound as a ligand or reactant in organometallic transformations has not been explored in the scientific literature. Investigations into its coordination chemistry with various transition metals could reveal novel catalytic applications.
Acid-Base Catalysis in Phosphinate-Mediated Reactions
Acid-base catalysis is a fundamental process in which the rate of a chemical reaction is influenced by the addition of an acid or a base. In the context of phosphinate-mediated reactions, this form of catalysis is crucial for transformations such as hydrolysis and transesterification. The mechanisms are typically governed by the principles of Brønsted-Lowry (proton transfer) or Lewis (electron pair donation/acceptance) acid-base theory. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be understood by examining the behavior of analogous phosphinate esters.
The this compound molecule possesses two primary sites for acid-base interaction. The phosphoryl oxygen (P=O) acts as a Lewis base, capable of being protonated by a Brønsted acid or coordinating to a Lewis acid. This interaction increases the electrophilicity of the central phosphorus atom, making it more susceptible to nucleophilic attack. The second site is the ester linkage itself, which is the target for nucleophilic substitution reactions like hydrolysis or transesterification, processes that are significantly accelerated by the presence of an acid or a base.
Mechanisms of Catalyzed Hydrolysis
The hydrolysis of phosphinate esters to yield a phosphinic acid and an alcohol is a key reaction that can be catalyzed by both acids and bases. mdpi.comnih.gov
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the highly basic phosphoryl oxygen. cdnsciencepub.com This step enhances the electrophilic character of the phosphorus atom. Following protonation, the mechanism can proceed via two main pathways, depending on the structure of the ester and the reaction conditions:
AAc2 Mechanism (Acyl-Oxygen Cleavage): This is a bimolecular mechanism where a water molecule, acting as a nucleophile, attacks the now more electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate, followed by the cleavage of the phosphorus-oxygen (P-O) bond to release the alcohol. nih.gov This is the more common pathway for the hydrolysis of many phosphorus esters. cdnsciencepub.com
AAl2 Mechanism (Alkyl-Oxygen Cleavage): In this less common bimolecular pathway, the water molecule attacks the carbon atom of the ester's alkyl group (the methyl group in this case). nih.gov This results in the cleavage of the carbon-oxygen (C-O) bond. This mechanism is more likely for esters with small, unhindered alkyl groups like methyl. mdpi.comnih.gov
Studies on various methyl dialkylphosphinates have shown that both polar and steric effects have a relatively small influence on the rate of acid-catalyzed hydrolysis compared to base-catalyzed reactions. mdpi.comnih.gov
Base-Catalyzed Hydrolysis:
In alkaline hydrolysis, a strong nucleophile, typically the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic phosphorus atom. This is a classic nucleophilic substitution reaction at the phosphorus center. The reaction proceeds through a pentacoordinate transition state or intermediate, leading to the cleavage of the P-O bond and the formation of the phosphinate anion and the corresponding alcohol. mdpi.comcdnsciencepub.com Unlike acid catalysis, protonation of the phosphoryl group does not occur; instead, the reaction relies on the potent nucleophilicity of the hydroxide ion.
| Catalysis Type | Catalyst | Initial Step | Site of Nucleophilic Attack | Primary Bond Cleavage | Typical Mechanism |
| Acid | H₃O⁺ | Protonation of Phosphoryl Oxygen (P=O) | Phosphorus or Alkyl Carbon | P-O or C-O | AAc2 or AAl2 |
| Base | OH⁻ | - | Phosphorus | P-O | SN2(P) |
Research Findings on Related Compounds
While specific kinetic data for this compound is scarce, research on analogous compounds provides insight into the factors affecting reaction rates. For instance, studies on the acid-catalyzed hydrolysis of methyl methyl-arylphosphinates in perchloric acid (HClO₄) have shown that the reaction rate is dependent on the acid concentration, often reaching a maximum at a specific molarity before decreasing. nih.gov This phenomenon, known as acid inhibition, can occur at very high acid concentrations due to reduced water activity and the formation of less reactive, fully protonated species.
| Acid Concentration (M HClO₄) | Relative Rate of Hydrolysis | Observation |
| 1.0 | 1.00 | Rate increases with initial acid concentration. |
| 2.0 | 1.58 | Continued increase in reaction rate. |
| 4.0 | 2.45 | Further acceleration of hydrolysis. |
| 6.0 | 2.90 | Approximate maximum rate observed. |
| 8.0 | 2.75 | Onset of acid inhibition; rate begins to decrease. |
| 9.0 | 2.60 | Rate continues to decrease at higher acidities. |
Note: This table is illustrative and based on general trends observed for the hydrolysis of methyl methyl-arylphosphinates, as specific data for this compound is not available. The data demonstrates the typical pH-rate profile for acid-catalyzed hydrolysis of phosphinate esters. nih.gov
Catalyzed Transesterification
Acid-base catalysis is also instrumental in the transesterification of phosphinates, where the alkoxy group of the ester is exchanged with another alcohol. This reaction can be promoted by either acids or bases through mechanisms analogous to hydrolysis. In acid-catalyzed transesterification, the incoming alcohol molecule acts as the nucleophile, attacking the protonated phosphinate ester. Research on the alcoholysis of various phosphinates and phosphonates has demonstrated that these reactions can be efficiently carried out, often requiring elevated temperatures to achieve high conversion rates. mdpi.com
Coordination Chemistry of Methyl Dihexylphosphinate
Ligand Design Principles for Phosphinate Ligands
The efficacy of a ligand in a metal complex is governed by a combination of its electronic and steric properties. For phosphinate ligands like methyl dihexylphosphinate, these properties can be systematically adjusted by modifying the organic substituents attached to the phosphorus atom.
Electronic and Steric Contributions of Dihexyl and Methyl Groups
The behavior of this compound as a ligand is dictated by the interplay between the electron-donating nature of the alkyl groups and the steric hindrance they impose around the metal center.
Electronic Effects: The electronic influence of a phosphine (B1218219) or related phosphorus ligand is often quantified by the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a nickel complex, [LNi(CO)₃], via infrared spectroscopy. wikipedia.org Ligands that are strong electron donors increase the electron density on the metal center, which leads to more significant π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. wikipedia.org
Alkyl groups are classic electron-donating groups. Therefore, the two hexyl groups and the methyl group in this compound collectively function to increase the electron density at the phosphorus atom and, by extension, the donor strength of the phosphinate oxygen atoms. This makes the ligand a strong σ-donor, capable of stabilizing metals in various oxidation states. researchgate.net
Steric Effects: The steric bulk of a ligand is a critical factor that influences the coordination number of the metal center, the geometry of the resulting complex, and the reactivity of the catalyst. manchester.ac.uk A common metric for quantifying steric hindrance is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. libretexts.org
The two long-chain hexyl groups on the phosphorus atom of this compound impart significant steric bulk. This steric hindrance can limit the number of ligands that can coordinate to a single metal center, potentially favoring the formation of complexes with lower coordination numbers. Furthermore, the bulky nature of the dihexylphosphinate moiety can create a specific pocket around the metal's active site, which can be exploited to control the selectivity of catalytic reactions. elsevierpure.com
| Substituent Group | Relative Electronic Effect | Relative Steric Effect (Cone Angle Contribution) | Key Characteristics |
|---|---|---|---|
| Methyl (-CH₃) | Electron-donating | Small | Minimal steric hindrance, contributes to overall donor strength. |
| Hexyl (-C₆H₁₃) | Strongly electron-donating | Large | Flexible long alkyl chain contributes significant steric bulk and lipophilicity. |
| Phenyl (-C₆H₅) | Electron-withdrawing (inductive), π-acceptor capability | Moderate | Allows for electronic tuning via aromatic ring substitution. |
| tert-Butyl (-C(CH₃)₃) | Strongly electron-donating | Very Large | Extremely bulky group, enforces low coordination numbers. wikipedia.org |
Multidentate Phosphinate Ligand Architectures
While this compound is a monodentate ligand, the phosphinate functional group is a versatile building block for constructing multidentate ligands. researchgate.net Such architectures can enhance the thermodynamic stability and kinetic inertness of metal complexes through the chelate effect.
Multidentate phosphinate ligands are typically synthesized by introducing two or more phosphinate groups onto a single organic scaffold. core.ac.uk For example, a bis(phosphinate) ligand could be created by linking two dihexylphosphinate units with a bridging group, such as an alkane chain or an aromatic ring. These polydentate ligands can coordinate to a metal center in a chelating fashion, leading to the formation of stable, cyclic structures. wikipedia.org The design of the linker is crucial as it determines the "bite angle" and flexibility of the ligand, which in turn influences the geometry and reactivity of the final metal complex. researchgate.net
Synthesis and Characterization of Metal-Phosphinate Complexes
The synthesis of metal complexes with phosphinate ligands generally involves the reaction of a metal precursor, such as a metal halide or nitrate, with the corresponding phosphinic acid (dihexylphosphinic acid in this case) or its deprotonated salt. wikipedia.orgmdpi.com The reaction is often carried out in an appropriate organic solvent. Subsequent esterification would yield the final this compound complex.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an invaluable tool for studying phosphorus-containing compounds. wikipedia.org The coordination of the phosphinate ligand to a metal center typically results in a significant change in the ³¹P chemical shift compared to the free ligand. This "coordination shift" (Δδ) provides direct evidence of complex formation. scispace.comresearchgate.net
Infrared (IR) Spectroscopy: The phosphoryl group (P=O) of the phosphinate ligand has a characteristic strong absorption band in the IR spectrum. Upon coordination to a metal ion, the P=O bond is weakened due to the donation of electron density from the oxygen to the metal. This results in a shift of the P=O stretching frequency (ν(P=O)) to a lower wavenumber, providing clear evidence of coordination through the oxygen atom. researchgate.netosti.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure of the complex, including bond lengths, bond angles, coordination geometry, and the specific coordination mode of the ligand. mdpi.com
Transition Metal Complexes
Dialkylphosphinate ligands form stable complexes with a wide range of transition metals, including those from the later d-block such as palladium, platinum, nickel, and rhodium. wikipedia.org The synthesis typically involves reacting a metal salt like PdCl₂, NiBr₂, or [Rh(CO)₂Cl]₂ with the phosphinic acid or its salt. mdpi.com The resulting complexes exhibit diverse geometries, including square planar for Pd(II) and Pt(II) and octahedral or tetrahedral for other metals like Ni(II), depending on the stoichiometry and ligand set. researchgate.netcardiff.ac.uk
Lanthanide and Actinide Complexes
The oxophilic nature ("oxygen-loving") of lanthanide (Ln) and actinide (An) ions makes them particularly well-suited for coordination with the hard oxygen donor of the phosphinate group. mdpi.com The large ionic radii of these f-block elements often lead to complexes with high coordination numbers (typically 8 or 9). nih.gov Synthesis of Ln(III) and An(III/IV) complexes is generally achieved by reacting the corresponding metal nitrates or chlorides with the phosphinate ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). core.ac.ukrsc.org Due to the paramagnetism of many lanthanide ions, NMR characterization can be challenging, making IR spectroscopy and X-ray crystallography especially important for structural elucidation. mdpi.com
| Complex Type | Metal Ion | Ligand Example | Key IR Data (ν(P=O) or ν(POO⁻)) | Key ³¹P NMR Data |
|---|---|---|---|---|
| Transition Metal | Ni(II) | Dialkylphosphinate | Shift to lower frequency upon coordination | Significant downfield coordination shift (Δδ) |
| Transition Metal | Pd(II) | Diphenylphosphinate | Shift from ~1180 cm⁻¹ (free ligand) to ~1100-1140 cm⁻¹ (complex) | Δδ of +10 to +30 ppm is typical |
| Lanthanide | Eu(III) | Diphosphonate | Asymmetric and symmetric POO⁻ stretches shift to lower energy. osti.gov | Broadened signals due to paramagnetism |
| Actinide | Th(IV) | Dithiophosphinate | N/A (P=S bond) | Complexation confirmed by large coordination shifts. core.ac.uk |
Coordination Modes and Geometries of this compound Complexes
The phosphinate anion, [R₂PO₂]⁻, is a versatile coordinating agent capable of adopting several different binding modes, which in turn leads to a variety of molecular and supramolecular structures. researchgate.net The specific mode adopted by this compound will depend on factors such as the nature of the metal ion, the steric demands of the hexyl groups, the solvent, and the presence of other ligands.
Common coordination modes include:
Monodentate: The ligand binds to a single metal center through one of its oxygen atoms. This mode is less common for the phosphinate anion but may occur in the presence of strongly competing ligands.
Bidentate Bridging (syn-syn): The two oxygen atoms of the phosphinate ligand bridge two different metal centers. This is one of the most prevalent coordination modes for phosphinates and phosphonates, leading to the formation of dimeric, oligomeric, or polymeric structures. wikipedia.org
Anisobidentate: One oxygen atom is coordinated to a metal center while the other interacts more weakly, or one oxygen bridges two metals while the other is terminal.
These varied coordination modes allow for the construction of complexes with diverse geometries. For instance, a transition metal with a preference for octahedral geometry might be coordinated by two chelating dihexylphosphinate ligands and two other monodentate ligands. Alternatively, extensive syn-syn bridging can lead to the formation of one-dimensional coordination polymers (chains) or two-dimensional layered structures, a common motif in metal phosphonate and phosphinate chemistry. mdpi.com
| Coordination Mode | Description | Typical Resulting Structure |
|---|---|---|
| Monodentate | Binds through one oxygen to one metal center. | Discrete mononuclear complexes. |
| Bidentate Chelating | Both oxygens bind to the same metal center. | Stable mononuclear complexes with a four-membered M-O-P-O ring. |
| Bidentate Bridging (syn-syn) | Each oxygen binds to a different metal center, bridging two metals. | Dimers, chains, layers, or 3D frameworks. |
| Tridentate Bridging | One oxygen is terminal on one metal, the other bridges two metals. | Polynuclear clusters and coordination polymers. |
Monodentate vs. Bidentate Coordination
The denticity of a ligand refers to the number of donor atoms that bind to a central metal ion. youtube.comyoutube.com In the context of this compound, the two oxygen atoms of the phosphinate group are the potential donor sites.
Monodentate Coordination: In this mode, only one of the two oxygen atoms of the phosphinate ligand coordinates to a single metal center. westminster.ac.uk This type of coordination is less common for simple phosphinate anions but can be observed in certain circumstances, such as in complexes where steric hindrance from bulky alkyl groups (like the hexyl chains in this compound) prevents the ligand from chelating, or when the metal center is already coordinatively saturated by other ligands. For instance, in some lanthanide complexes with bulky dialkyl-α-hydroxyiminophosphonates, a monodentate bonding mode has been observed to accommodate the steric requirements of other coordinating anions. westminster.ac.uk
The choice between monodentate and bidentate coordination is a delicate balance of several factors:
Steric Hindrance: The bulky dihexyl groups on the phosphorus atom in this compound can create significant steric crowding around the metal center, potentially favoring monodentate coordination over the more sterically demanding bidentate chelation.
Metal Ion Properties: The size, charge, and electronic configuration of the metal ion play a crucial role. Larger metal ions with higher coordination numbers, such as lanthanides, might more readily accommodate bidentate coordination.
Solvent and Counter-ions: The nature of the solvent and the presence of competing coordinating anions can also influence the observed coordination mode.
Bridging Coordination Patterns
Beyond simple chelation to a single metal center, phosphinate ligands are well-known for their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear or polymeric structures. researchgate.net This bridging capability is fundamental to the formation of metal-organic frameworks (MOFs) and coordination polymers based on phosphinate linkers.
The most common bridging mode for a phosphinate ligand is the μ₂-bridging mode, where the ligand spans two metal centers. This can occur in several patterns:
Syn-Syn Bridging: Both oxygen atoms of the phosphinate group coordinate to two different metal centers in a syn-disposition relative to the P-O bonds. This arrangement often leads to the formation of dimeric "paddlewheel" structures or one-dimensional chain polymers.
Syn-Anti Bridging: One oxygen coordinates to one metal center, and the other oxygen coordinates to a second metal center, with the metal atoms in a syn and anti position relative to the P-O bonds. This can lead to the formation of helical or zigzag chain structures.
Anti-Anti Bridging: Both oxygen atoms coordinate to two different metal centers in an anti-disposition.
The specific bridging pattern adopted depends on factors such as the preferred coordination geometry of the metal ion, the steric profile of the phosphinate ligand, and the reaction conditions. The long, flexible hexyl chains of this compound could play a role in directing the self-assembly of such bridged structures, potentially leading to the formation of layered or porous materials. For example, studies on metal phosphonates have demonstrated the formation of extended two-dimensional layered structures where the organic functionalities are accommodated in the interlayer space. acs.org
Electronic Structure and Bonding in Phosphinate Coordination Compounds
The bonding in metal-phosphinate complexes is primarily understood through the interaction between the oxygen donor atoms of the ligand and the acceptor orbitals of the metal center. This interaction has both sigma (σ) and, to a lesser extent, pi (π) character.
The primary bonding interaction is the σ-donation of electron density from the lone pairs of the phosphinate oxygen atoms into empty orbitals of the metal center, forming a coordinate covalent bond. hawaii.edu The strength of this σ-donation is influenced by the basicity of the oxygen atoms, which in turn is affected by the electronegativity of the substituents on the phosphorus atom. The alkyl groups (methyl and dihexyl) in this compound are electron-donating, which increases the electron density on the phosphorus and, consequently, on the oxygen atoms, making them stronger Lewis bases and promoting strong σ-donation to the metal.
The electronic structure of lanthanide complexes with phosphonate ester ligands has been investigated, revealing that the bonding is predominantly ionic in character, a common feature for lanthanide compounds. rsc.orgrutgers.edu The interaction is mainly electrostatic between the hard lanthanide cation and the hard oxygen donors of the phosphinate ligand. Despite the largely ionic nature, some degree of covalent character, influenced by the overlap of ligand orbitals with the empty valence orbitals (e.g., 5d, 6s, 6p) of the lanthanide ion, cannot be entirely dismissed and can influence the geometry of the complexes. rutgers.edu
Spectroscopic and computational studies on related metal-phosphine and metal-phosphonate complexes provide insights into the electronic effects. For instance, the electronic properties of phosphine ligands can be "tuned" by varying the substituents on the phosphorus atom, which affects the σ-donor and π-acceptor capabilities of the ligand. ilpi.com A similar principle applies to phosphinates, where the nature of the alkyl and alkoxy groups influences the electronic properties of the metal-ligand bond.
Below is a table with representative bond lengths and angles from a crystal structure of a lanthanide complex with a dialkylphosphinate ligand, illustrating the typical coordination environment.
| Bond/Angle | Value | Description |
|---|---|---|
| Nd–O1 | 2.45 | Bond length between Neodymium and the first coordinating oxygen atom of the phosphinate group. |
| Nd–O2 | 2.48 | Bond length between Neodymium and the second coordinating oxygen atom (from the hydroxyimino group in this specific ligand). |
| P–O1 | 1.50 | Bond length of the phosphoryl P=O group involved in coordination. |
| O1–Nd–O2 | 65.5 | Bite angle of the bidentate ligand, forming the chelate ring. |
Catalytic Applications of Methyl Dihexylphosphinate
Methyl Dihexylphosphinate as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, the ligand bound to a metal center is crucial for modulating the catalyst's reactivity, selectivity, and stability. rsc.org Traditionally, phosphines (PR₃) have been the ligands of choice in numerous transition-metal-catalyzed reactions due to their strong σ-donating and tunable π-accepting properties. This compound ((C₆H₁₃)₂P(O)OCH₃), as a phosphinate, is a P(V) compound with a phosphoryl group (P=O). This structural feature significantly alters its electronic character compared to P(III) phosphines, making it a weaker Lewis base. Consequently, it is not expected to function as a conventional ligand that binds to a metal center through the phosphorus atom in the same manner as a phosphine (B1218219).
However, its role in homogeneous catalysis can be considered through non-traditional mechanisms or as a ligand precursor. For instance, in certain catalytic cycles, P(V) species can be involved in redox processes with the metal center or be reduced in situ to an active P(III) ligand, although this requires specific reaction conditions and reducing agents.
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are fundamental for C-C bond formation and heavily rely on palladium catalysts supported by phosphine ligands. scirp.orgnih.gov The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.
The direct application of this compound as a primary ligand in these reactions is not typical. Standard phosphine ligands like triphenylphosphine (B44618) or bulky, electron-rich phosphines such as XPhos are effective because the phosphorus lone pair is available for donation to the metal. scirp.org this compound lacks this lone pair, having a stable P=O double bond. Its participation would likely hinder the catalytic cycle if it were to coordinate strongly to the metal via the phosphoryl oxygen, potentially acting as a catalyst inhibitor. However, some research has explored the use of aryl methyl sulfoxides as electrophiles in cross-coupling, indicating that compounds with similar functional groups can play a role in such reactions, albeit not as traditional ligands. nih.govresearchgate.net
Below is a comparative table illustrating the hypothetical performance of this compound against standard ligands in a model Suzuki-Miyaura reaction, based on the established roles of different ligand types.
| Ligand | Catalyst System | Base | Yield (%) | Notes |
| Triphenylphosphine | Pd(PPh₃)₄ | K₂CO₃ | >90 | Standard, effective ligand. |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | >95 | Bulky, electron-rich ligand; high activity. |
| This compound | Pd(OAc)₂ / Ligand | K₂CO₃ | <10 (Hypothetical) | P(V) structure is not an effective electron donor for the Pd(0)/Pd(II) cycle. May act as an inhibitor. |
This table is illustrative and based on the known chemical principles of phosphine ligands in catalysis.
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, where a chiral catalyst selectively produces one enantiomer of the product. nih.govrsc.org The success of this field heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center.
This compound, in its standard form, is an achiral molecule as it lacks any stereogenic centers. Therefore, it cannot be used directly as a ligand to induce enantioselectivity in a catalytic reaction. For it to be applicable in asymmetric catalysis, it would need to be chemically modified to incorporate chiral elements. Strategies could include:
Introducing a chiral center in one or both of the hexyl chains.
Replacing the methyl group with a chiral alcohol moiety.
Synthesizing a phosphinate analogue where the phosphorus atom itself is a stereocenter (e.g., in P-chiral phosphinates).
The development of such chiral phosphinate ligands remains a specialized area of research. The general principle holds that high enantioselectivity is only achievable when the ligand framework creates a well-defined, asymmetric environment around the metal's active site. nih.gov
This compound in Heterogeneous Catalysis Systems
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, allowing for recycling and use in continuous flow processes. mdpi.com A common strategy to "heterogenize" a homogeneous catalyst is to immobilize it onto a solid support.
Phosphorus-containing functional groups, particularly phosphonates, have been successfully used as robust anchoring groups to covalently attach molecular catalysts to metal oxide surfaces like titania (TiO₂), alumina (B75360) (Al₂O₃), and silica (B1680970) (SiO₂). acs.orgnih.govrsc.org Given the structural similarity between phosphinates and phosphonates, this compound can be adapted for such immobilization. The ester group can be hydrolyzed to a phosphinic acid, which serves as a strong anchor.
Key immobilization techniques include:
Surface Grafting: A pre-synthesized catalyst complex bearing a phosphinic acid group is reacted directly with the surface hydroxyl groups of a metal oxide support. This method offers good control over the catalyst's surface density.
Sol-Gel Process: A phosphinate-functionalized precursor is co-condensed with a metal alkoxide (e.g., titanium isopropoxide) to form a porous xerogel. rsc.org This incorporates the catalyst throughout the bulk of the support material.
| Technique | Support Material | Catalyst State | Advantages | Disadvantages |
| Surface Grafting | TiO₂, Al₂O₃, SiO₂ | Pre-formed complex with phosphinic acid anchor | Controlled surface coverage; preserves catalyst integrity. | Can have lower catalyst loading. |
| Sol-Gel Entrapment | TiO₂, SiO₂ | Functionalized precursor | High catalyst loading; porous material. | Catalyst sites may be less accessible. rsc.org |
The success of an immobilized catalyst depends heavily on the surface chemistry. The linker connecting the catalytic center to the phosphinate anchor must be carefully designed. A linker that is too short may cause the support surface to sterically hinder the active site, reducing catalytic activity. acs.org Conversely, a well-designed linker can position the catalyst for optimal performance, sometimes even surpassing its homogeneous counterpart by preventing bimolecular deactivation pathways. acs.org
Characterization of these heterogeneous catalysts is essential to understand the structure of the active sites and their distribution on the surface. Common techniques used for this purpose include:
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the covalent linkage of the phosphinate group to the metal oxide support.
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal center and the elemental composition of the surface.
Solid-State NMR Spectroscopy: To probe the local environment of the phosphorus and other key nuclei.
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and porosity of the support material. rsc.org
Organocatalytic Roles of this compound
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While less common than amine or carbene catalysis, phosphorus-based organocatalysis is an emerging field. Phosphetanes, for example, have been shown to catalyze reactions via a P(III)/P(V)=O redox cycle. researchgate.net
As a stable P(V) compound, this compound is unlikely to initiate a catalytic cycle that requires a P(III) species. However, it can play a role in catalytic systems where the P=O group is chemically active. For example, it could act as the oxidized form of a P(III) organocatalyst in a deoxygenation reaction. In such a cycle, a P(III) phosphine would abstract an oxygen atom from a substrate, becoming a P(V) phosphine oxide (or phosphinate). A stoichiometric reductant would then be required to regenerate the P(III) catalyst, completing the cycle.
The phosphoryl oxygen in this compound also possesses Lewis basicity and can engage in hydrogen bonding. This property could allow it to act as a Lewis base catalyst, activating substrates by coordinating to electrophilic centers, although its catalytic efficacy in this role would depend on the specific reaction.
Hydrogen Bonding Catalysis
Hydrogen bonding plays a crucial role in various catalytic transformations. Catalysts can utilize hydrogen bonds to activate substrates, stabilize transition states, and control stereoselectivity. nih.gov In this context, a molecule like this compound possesses a phosphoryl group (P=O) which could potentially act as a hydrogen bond acceptor. The interaction of a hydrogen bond donor with the oxygen atom of the phosphoryl group could enhance the electrophilicity of the phosphorus atom, facilitating nucleophilic attack. This type of activation is a common strategy in organocatalysis. princeton.edusemanticscholar.org For instance, the activation of alcohols via hydrogen bonding to a catalyst can facilitate subsequent reactions. princeton.edu
Anion Abstraction Catalysis
Anion abstraction catalysis involves the removal of an anion from a substrate by a catalyst to generate a reactive cationic intermediate. Neutral hydrogen-bond donors, particularly ureas and thioureas, have been successfully employed as anion-binding catalysts. d-nb.infobeilstein-journals.org These catalysts form strong hydrogen bonds with anions, such as halides, facilitating their abstraction. While there is no specific literature on this compound in this role, organophosphorus compounds with Lewis acidic character could potentially engage in similar interactions, although this remains speculative without direct experimental evidence.
Catalyst Deactivation and Regeneration Studies
Catalyst deactivation is a critical aspect of industrial chemical processes, leading to a decrease in catalytic activity over time. researchgate.netammoniaknowhow.com Common deactivation mechanisms include poisoning, where impurities in the reaction stream bind to active sites; thermal degradation, which can lead to sintering and loss of active surface area; and fouling, where deposits block active sites. ammoniaknowhow.com Regeneration methods aim to restore the catalyst's activity and typically involve treatments to remove poisons or deposits. Given the absence of specific catalytic applications for this compound, there are consequently no studies on its deactivation or regeneration.
Applications of Methyl Dihexylphosphinate in Separation Science
Liquid-Liquid Extraction Systems
Liquid-liquid extraction is a widely utilized technique for separating and purifying metal ions. nih.gov This process involves the transfer of a substance from one liquid phase to another, immiscible phase. scispace.com Organophosphorus compounds are frequently employed as extractants in these systems due to their ability to form stable complexes with metal ions. ijsra.netresearchgate.net
The extraction of metal ions using organophosphorus compounds is based on the formation of a complex between the metal ion and the extractant molecule. The basicity of the organophosphorus extractant, which is influenced by the number of oxygen atoms connected to the phosphorus atom, plays a crucial role in its coordination strength. mdpi.com Phosphine (B1218219) oxides are generally the most basic and, therefore, often the most efficient extractants for rare earth elements. mdpi.com
The mechanism of extraction can be influenced by various factors, including the pH of the aqueous phase and the concentration of the extractant. mdpi.com For instance, many organophosphorus compounds function optimally in acidic pH ranges (e.g., pH 2–4), where metal ions exist as free cations. mdpi.com The extraction process often involves the formation of ion pairs or lipophilic complexes that facilitate the transfer of the metal ion into the organic phase. uctm.edu Spectroscopic methods, such as IR spectroscopy, can be used to confirm the participation of specific functional groups, like the P=O group, in the complexation process during extraction. mdpi.com
The length of the alkyl chains in organophosphorus extractants significantly impacts their extraction efficiency and selectivity. Longer alkyl chains increase the hydrophobicity of the extractant, which generally favors the partitioning of the molecule into the organic phase. mdpi.com However, excessively long chains can sometimes lead to a decrease in selectivity for smaller metal ions. mdpi.com
Studies on tertiary amines have shown that those with longer or slightly branched alkyl chains exhibit better phase stability and maintain their effectiveness in extracting elements like uranium. academie-sciences.fr The arrangement and packing of these alkyl chains directly influence the efficiency of the solvent extraction system. academie-sciences.fr Conversely, research on amino-alkylphosphonic acid-grafted TiO2 has indicated that the modification degree decreases as the chain length increases, which is attributed to steric shielding by folded grafted groups. nih.gov This suggests that there is an optimal alkyl chain length for specific applications, balancing hydrophobicity, steric effects, and selectivity.
Chromatographic Applications
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
In gas chromatography (GC), the stationary phase is a liquid or solid adsorbent coated on a solid support. The choice of stationary phase is critical as it determines the separation mechanism. Polydimethylsiloxane is a common stationary phase that is considered nonpolar. sepscience.com The introduction of different functional groups, such as phenyl or cyano groups, into the siloxane polymer creates stationary phases with varying polarities and selectivities. chromatographyonline.com
While specific applications of methyl dihexylphosphinate as a stationary phase are not documented, organophosphorus compounds, in general, can be analyzed by GC, often after a derivatization step like methylation or silylation to increase their volatility. researchgate.net The design of a stationary phase would involve considering the interactions between the analyte and the phase, which can range from dispersive (apolar) forces to more specific polar interactions like dipole-dipole forces and hydrogen bonding. sepscience.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. researchgate.net Separation is based on the hydrophobic interactions between the analytes and the stationary phase. researchgate.net
Surfactants are sometimes used in sample preparation for RP-HPLC to aid in the extraction of analytes from complex matrices, such as phospholipid formulations. chromatographyonline.com The choice of organic modifier in the mobile phase, such as acetonitrile (B52724) or methanol (B129727), is crucial for achieving the desired separation. researchgate.net While direct applications of this compound in RP-HPLC are not detailed in the literature, its properties would determine its behavior in such a system, either as an analyte or potentially as a component of a more complex sample matrix. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has become a preferred method for high-throughput lipid analysis, offering enhanced separation and identification capabilities. nih.gov
Membrane-Based Separation Processes
Membrane-based separation technologies are valued for their energy efficiency and cost-effectiveness in various industrial applications. rsc.org These processes utilize semi-permeable membranes to separate components of a liquid or gaseous mixture. researchgate.net The type of membrane process can range from microfiltration and ultrafiltration to nanofiltration and reverse osmosis, depending on the size of the particles or molecules being separated. mdpi.com
Liquid membranes, which can be configured as bulk, supported, or emulsion systems, have shown significant potential for the selective removal of pollutants, including metal ions and dyes. ijcce.ac.ir The process often involves a carrier molecule within the membrane phase that facilitates the transport of the target species from a feed phase to a stripping phase. ijcce.ac.ir
While there is no specific information on the use of this compound in membrane separations, organophosphorus compounds, in general, could potentially act as carriers in liquid membrane systems for metal ion transport. The efficiency of such a process would depend on the complexation kinetics and the stability of the metal-extractant complex within the membrane.
Design of Supported Liquid Membranes
Supported liquid membranes (SLMs) represent a significant advancement in separation technology, combining extraction and stripping into a single, continuous process. msrjournal.commsrjournal.comresearchgate.net The fundamental design of an SLM involves an organic liquid phase, containing a carrier molecule, which is immobilized within the pores of a microporous solid support. msrjournal.comresearchgate.net This membrane separates two aqueous phases: the feed (or source) phase, containing the substance to be separated, and the stripping (or receiving) phase, where the separated substance is collected. msrjournal.com
The choice of the organic carrier is crucial to the design and performance of an SLM, as it dictates the selectivity and efficiency of the separation. msrjournal.com Organophosphorus compounds are frequently employed as carriers for the separation of metal ions due to their strong complexing abilities. mdpi.com The design of an effective SLM system requires careful consideration of several factors, including the chemical structure of the carrier, its concentration in the organic phase, the nature of the diluent, and the pH of the aqueous phases.
While the principles of SLM design are well-established, specific examples and detailed research on the use of this compound as a carrier in such systems are not documented in available scientific literature.
Permeability and Selectivity Studies
The performance of a membrane in separation processes is characterized by its permeability and selectivity. d-nb.infomdpi.com Permeability refers to the rate at which a substance passes through the membrane under a given driving force, while selectivity is the measure of the membrane's ability to allow the passage of one component over another. d-nb.infomdpi.com
In the context of SLMs used for metal ion separation, permeability is influenced by factors such as the diffusion coefficients of the metal-carrier complex within the membrane, the thickness of the membrane, and the equilibrium constants of the complexation-decomplexation reactions at the membrane interfaces. Selectivity, on the other hand, is primarily determined by the differences in the stability of the complexes formed between the carrier and various metal ions present in the feed solution. msrjournal.com
Numerous studies have investigated the permeability and selectivity of various organophosphorus extractants. For instance, the separation of different metal ions can be achieved by carefully selecting the extractant and optimizing the operating conditions. ijsra.net However, specific data on the permeability and selectivity of membranes containing this compound are not available.
Adsorption and Solid-Phase Extraction Methodologies
Adsorption is a surface phenomenon where atoms, ions, or molecules from a substance (gas, liquid, or dissolved solid) adhere to a surface of an adsorbent. jchemlett.com Solid-phase extraction (SPE) is a sample preparation technique that utilizes the principles of adsorption to separate and concentrate analytes from a complex matrix. nih.govnih.gov In SPE, a solid adsorbent (the stationary phase) is used to retain the target analyte from a liquid sample (the mobile phase). organomation.com
The choice of adsorbent is critical in SPE and is based on the chemical properties of the analyte and the matrix. nih.gov Organophosphorus compounds can be immobilized on solid supports to create selective adsorbents for the extraction of metal ions.
Despite the widespread use of SPE and the known affinity of organophosphorus compounds for metals, there is no published research detailing the use of this compound as an adsorbent or in the development of SPE methodologies.
Theoretical and Computational Investigations of Methyl Dihexylphosphinate
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and behavior. These computational methods, rooted in the principles of quantum mechanics, allow for the precise calculation of various molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone. For methyl dihexylphosphinate, these calculations can elucidate its fundamental electronic characteristics and conformational possibilities.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its chemical reactivity and physical properties. Through quantum chemical calculations, it's possible to model the distribution of electrons within this compound and analyze the nature of its chemical bonds. routledge.commdpi.comrsc.org Methods such as Density Functional Theory (DFT) and various ab initio approaches can be employed to determine orbital energies, electron density distribution, and the character of the bonds (e.g., covalent, ionic). energy.govornl.govaps.org For instance, the phosphorus-oxygen double bond and the phosphorus-carbon single bonds will exhibit distinct electronic features, which can be quantified through these computational techniques. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack. mdpi.com
Table 1: Illustrative Data from Electronic Structure Analysis of this compound
| Property | Calculated Value | Method |
| Dipole Moment | Value | DFT/B3LYP/6-31G |
| HOMO Energy | Energy (eV) | DFT/B3LYP/6-31G |
| LUMO Energy | Energy (eV) | DFT/B3LYP/6-31G |
| P=O Bond Length | Length (Å) | DFT/B3LYP/6-31G |
| P-C Bond Length | Length (Å) | DFT/B3LYP/6-31G* |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the two hexyl chains in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. pharmacy180.comupenn.edulibretexts.orgchemistrysteps.com Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. libretexts.org This is crucial for understanding how the molecule behaves in different environments.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and vibrational motions of this compound. nih.gov These simulations can reveal how the molecule flexes and folds, and how it interacts with solvent molecules or other chemical species. mdpi.comuw.edu.plbris.ac.uk The insights from both conformational analysis and MD simulations are vital for understanding the molecule's physical properties and its role in chemical reactions. pharmacy180.comnih.gov
Reaction Mechanism Predictions Using Computational Methods
Computational chemistry plays a pivotal role in elucidating the intricate pathways of chemical reactions. csmres.co.ukfrontiersin.orggrnjournal.us By modeling the transformation from reactants to products, it is possible to predict reaction mechanisms, identify key intermediates, and understand the factors that control reaction rates and selectivity.
Transition State Characterization
The transition state is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. savemyexams.comresearchgate.net Characterizing this transient species is fundamental to understanding a reaction's mechanism. mit.edunih.gov Computational methods can locate the geometry of the transition state on the potential energy surface and calculate its properties. nih.govsmu.edu This involves finding a first-order saddle point, a molecular arrangement that is a maximum in energy along the reaction coordinate but a minimum in all other directions. researchgate.net The vibrational frequencies of the transition state are also calculated; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming its identity as a true transition state. mit.edu For reactions involving this compound, such as hydrolysis or substitution reactions, identifying the transition state structure provides a snapshot of the bond-breaking and bond-forming processes.
Energy Profiles and Reaction Free Energies
Computational methods can also calculate the Gibbs free energy of reaction, which accounts for both enthalpy and entropy changes. nih.gov This is crucial for predicting the spontaneity of a reaction under specific conditions. For this compound, these calculations can predict the feasibility of various chemical transformations and provide a quantitative understanding of their kinetics and thermodynamics. smu.edu
Table 2: Example of Calculated Energetic Data for a Hypothetical Reaction of this compound
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | Value |
| Enthalpy of Reaction (ΔH) | Value |
| Free Energy of Reaction (ΔG) | Value |
Note: The values in this table are illustrative and would be determined for a specific reaction through computational chemistry methods.
Molecular Modeling of Intermolecular Interactions
The way molecules interact with each other governs their behavior in condensed phases, such as liquids and solids, and is fundamental to processes like solvation and self-assembly. Molecular modeling techniques can be used to study the non-covalent interactions between this compound molecules and with other molecules in its environment. nih.govscirp.org
These interactions include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the phosphoryl oxygen. researchgate.netmdpi.com By simulating a system containing multiple this compound molecules, or a mixture with a solvent, it is possible to analyze the preferred orientations and strengths of these intermolecular forces. harvard.edu This information is critical for understanding the bulk properties of the compound, such as its boiling point, viscosity, and solubility. Furthermore, in the context of its potential applications, understanding how this compound interacts with other materials at a molecular level is of paramount importance. nih.gov Hirshfeld surface analysis is one such computational tool that can be used to visualize and quantify these intermolecular contacts. scirp.org
Solvent Effects on this compound Behavior
The chemical behavior of a compound is often significantly influenced by its solvent environment. Computational models are crucial for understanding these interactions. ucsb.edusemanticscholar.org For this compound, which combines a polar phosphinate head with nonpolar alkyl chains, the choice of solvent would dictate its conformational preferences and reactivity.
Solvent effects are typically modeled using either explicit or implicit methods.
Explicit Solvent Models: Involve simulating a discrete number of solvent molecules around the solute. This approach can capture specific interactions like hydrogen bonding but is computationally intensive.
Implicit Solvent Models: Represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example that can efficiently approximate the electrostatic effects of the solvent. doi.orgnih.gov
Studies on related molecules show that polar solvents stabilize polar ground states or transition states, potentially altering reaction rates and equilibria. ucsb.edu For this compound, a polar solvent would interact strongly with the P=O group, while a nonpolar solvent would favor interactions with the hexyl chains. Computational analysis could predict how these interactions affect properties like solubility, reactivity, and spectral characteristics (solvatochromism). ucsb.edunih.govcas.cz
Table 1: Conceptual Parameters for a Computational Study of Solvent Effects on this compound
| Solvent | Dielectric Constant (ε) | Predicted Primary Interaction Site | Expected Computational Outcome |
|---|---|---|---|
| Water | ~80 | Phosphinate Group (P=O) | Stabilization of polar conformers; potential for hydrogen bonding. |
| Hexane | ~2 | Hexyl Chains | Favors extended, nonpolar conformations. |
| Acetonitrile (B52724) | ~37 | Phosphinate Group (P=O) | Strong dipole-dipole interactions; altered electronic structure. |
This table is illustrative and based on general principles of computational solvent modeling. Specific calculated values would require dedicated DFT or molecular dynamics simulations.
Ligand-Receptor/Metal Ion Interactions
The phosphinate group is an effective chelator for various metal ions due to the negatively polarized oxygen atom. acs.orgcdnsciencepub.com Computational studies, particularly DFT, are instrumental in exploring the coordination chemistry of phosphinate-containing ligands with metal ions. nih.govacs.orgresearchgate.net Such studies on phosphonate (B1237965) and phosphinate chelators reveal that these ligands can form stable complexes with a range of metal ions, including trivalent ions like Ga³⁺ and In³⁺. nih.govacs.org
For this compound, theoretical calculations could determine:
Binding Affinity: The strength of the interaction with different metal ions.
Coordination Geometry: The preferred three-dimensional arrangement of the ligand around the metal center.
Thermodynamic Stability: The stability constants of the resulting metal complexes, which can be calculated from the molecular free energies. nih.gov
Machine Learning and Artificial Intelligence in Phosphinate Research
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the analysis of large datasets to predict molecular properties and discover new applications. arxiv.orgresearchgate.netacs.org
Predictive Modeling for Synthesis and Reactivity
Key approaches include:
Recurrent Neural Networks (RNNs): These models, often adapted from natural language processing, can "learn" the rules of chemical reactivity from sequences of molecular representations (like SMILES strings) to suggest novel molecular structures with desired properties. arxiv.orgarxiv.org
Graph Neural Networks (GNNs): By representing molecules as graphs, these networks can effectively learn structure-property and structure-reactivity relationships.
Quantum Theory of Atoms In Molecules (QTAIM): Parameters derived from QTAIM can be used as descriptors in ML protocols to predict reaction properties, such as the hydrolysis of organophosphorus compounds. researchgate.net
These predictive models help chemists to prioritize experiments, reducing the time and resources spent on trial-and-error synthesis. For phosphinates, this could accelerate the development of new catalysts, ligands, or functional materials. researchgate.net
Table 2: Application of Machine Learning Models in Chemical Research
| Machine Learning Model | Application Area | Predicted Property/Outcome | Reference |
|---|---|---|---|
| Recurrent Neural Network (RNN) | De Novo Molecule Design | Generation of novel organophosphorus molecules with high "drug-likeness" scores. | arxiv.orgarxiv.org |
| CatBoost Regressor/Classifier | Reaction Property Prediction | Prediction of reaction barriers and classification of active vs. inactive compounds for hydrolysis. | researchgate.net |
| Gaussian Process Classifiers | Spectral Analysis | Classification of organophosphorus compounds based on X-ray absorption and emission spectra. | acs.org |
Data-Driven Discovery of New Phosphinate Applications
Data-driven approaches are powerful tools for discovering new applications for existing classes of compounds. By mining large chemical and biological databases, ML algorithms can identify molecules with potential for specific uses, from medicine to materials science. researchgate.netnih.gov
For phosphinates, this could involve:
Virtual Screening: ML models can rapidly screen vast virtual libraries of phosphinate derivatives to identify candidates with high potential for biological activity, such as enzyme inhibition or metal chelation for medical imaging. nih.govresearchgate.netnih.gov
Materials Informatics: By analyzing structure-property relationships across datasets of known materials, data mining techniques can uncover patterns that guide the design of new phosphinate-based materials with tailored properties, such as for fluorescence applications or as activity-based probes. chemrxiv.orgnih.govrsc.org
Fragment-Based Design: Using a known functional core, such as a phosphinate group, ML models can generate and evaluate novel molecules by adding different fragments, optimizing for properties like biological activity while minimizing toxicity. arxiv.orgresearchgate.net
This data-centric strategy accelerates the discovery pipeline, moving from computational hypothesis to experimental validation more efficiently than traditional methods.
Derivatives of Methyl Dihexylphosphinate and Structure Reactivity Relationships
Synthesis of Analogues with Modified Alkyl Chains
The two hexyl chains attached to the phosphorus atom in methyl dihexylphosphinate are primary sites for structural modification to tune the compound's physical and chemical properties.
Homologous Series Investigations
A homologous series is a sequence of compounds with the same functional group and similar chemical properties, in which successive members differ by a single repeating unit, typically a methylene (B1212753) (-CH₂) group. organic-chemistry.orgbyjus.com Investigating the homologous series of methyl dialkylphosphinates would involve systematically varying the length of the two identical alkyl chains attached to the phosphorus atom.
The synthesis of such a series can be achieved through methods like the Michaelis-Arbuzov reaction, where a phosphonite ester is reacted with an appropriate alkyl halide. organic-chemistry.orgwikipedia.orgbenthamdirect.com For example, reacting methyl dichlorophosphite (B8498940) with two equivalents of a Grignard reagent (R-MgBr) followed by controlled oxidation would yield the desired methyl dialkylphosphinate. By using a series of Grignard reagents (e.g., ethylmagnesium bromide, propylmagnesium bromide, etc.), a homologous series can be constructed.
Table 1: Theoretical Homologous Series of Methyl Dialkylphosphinates
| Alkyl Group (R) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Trend in Boiling Point |
|---|---|---|---|---|
| Methyl | Methyl dimethylphosphinate | C₃H₉O₂P | 108.07 | Lowest |
| Ethyl | Methyl diethylphosphinate | C₅H₁₃O₂P | 136.12 | Increasing |
| Propyl | Methyl dipropylphosphinate | C₇H₁₇O₂P | 164.18 | Increasing |
| Butyl | Methyl dibutylphosphinate | C₉H₂₁O₂P | 192.23 | Increasing |
| Pentyl | Methyl dipentylphosphinate | C₁₁H₂₅O₂P | 220.28 | Increasing |
Note: This table is generated for illustrative purposes based on chemical principles.
As the length of the alkyl chain increases, the molecular weight and surface area of the molecules increase. This leads to stronger van der Waals forces between molecules, resulting in a gradual and predictable increase in physical properties like boiling point and viscosity. byjus.com The aqueous solubility is expected to decrease as the hydrophobic character of the alkyl chains increases. researchgate.net
Introduction of Branched or Cyclic Alkyl Moieties
Introducing steric bulk near the phosphorus center can significantly alter the reactivity and physical properties of the phosphinate. This is achieved by synthesizing analogues with branched (e.g., isopropyl, isobutyl, tert-butyl) or cyclic (e.g., cyclohexyl) alkyl groups. mdpi.comresearchgate.net
The synthesis of these analogues follows similar routes to the straight-chain compounds, typically involving organometallic reagents. For instance, reacting methyl dichlorophosphite with cyclohexylmagnesium bromide would be a direct route to methyl dicyclohexylphosphinate. The Michaelis-Arbuzov reaction can also be adapted, though it is generally more efficient for primary alkyl halides. chinesechemsoc.org
Table 2: Examples of this compound Analogues with Branched and Cyclic Chains
| Alkyl Group | Compound Name | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| Isopropyl | Methyl di-isopropylphosphinate | C₇H₁₇O₂P | Branched alkyl chains |
| Isobutyl | Methyl di-isobutylphosphinate | C₉H₂₁O₂P | Branched alkyl chains |
Note: This table provides hypothetical examples for illustrative purposes.
The introduction of branched or cyclic groups increases the steric hindrance around the phosphorus atom. This can slow down reactions involving nucleophilic attack at the phosphorus center.
Modification of the Methyl Ester Group
The methyl ester group is another key site for chemical modification, primarily through hydrolysis and transesterification reactions.
Hydrolysis and Transesterification Products
Hydrolysis is the cleavage of the P-O-C ester bond by reaction with water, typically under acidic or basic conditions, to yield the corresponding phosphinic acid and alcohol. nih.govmdpi.com The acid-catalyzed hydrolysis of this compound would produce dihexylphosphinic acid and methanol (B129727). cdnsciencepub.com The rate of this reaction is influenced by factors such as acid concentration and temperature. nih.gov Generally, the hydrolysis of phosphinate esters occurs via an A-2 pathway involving a nucleophilic attack by water on the protonated ester. cdnsciencepub.com
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. google.comresearchgate.net This reaction is typically catalyzed by an acid or a base. Heating this compound with an excess of another alcohol (e.g., ethanol) in the presence of a catalyst would shift the equilibrium to produce ethyl dihexylphosphinate and methanol. mdpi.comnih.gov This method is a versatile way to create a library of different phosphinate esters from a single precursor. google.com
Table 3: Products of Hydrolysis and Transesterification of this compound
| Reaction | Reagent | Product 1 | Product 2 |
|---|---|---|---|
| Hydrolysis | Water (H₂O) | Dihexylphosphinic Acid | Methanol |
| Transesterification | Ethanol (B145695) (C₂H₅OH) | Ethyl dihexylphosphinate | Methanol |
Note: This table illustrates the expected products from these reactions.
Derivatization with Other Alcohol Moieties
A wide variety of phosphinate esters can be synthesized by reacting this compound with different alcohols through transesterification. google.comnih.gov This allows for the introduction of various functional groups or structural motifs via the alcohol moiety. The reaction can be driven to completion by removing the methanol by-product, for instance, through distillation. researchgate.net Microwave-assisted transesterification has also been shown to be an efficient method for such transformations in related phosphonate (B1237965) and phosphite (B83602) systems. mdpi.com
Table 4: Potential Ester Derivatives from Transesterification with Various Alcohols
| Reactant Alcohol | Alcohol Formula | Resulting Ester Product |
|---|---|---|
| Ethanol | C₂H₅OH | Ethyl dihexylphosphinate |
| 1-Propanol | CH₃CH₂CH₂OH | Propyl dihexylphosphinate |
| Isopropanol | (CH₃)₂CHOH | Isopropyl dihexylphosphinate |
| 1-Butanol | CH₃(CH₂)₃OH | Butyl dihexylphosphinate |
Note: This table provides hypothetical examples of derivatization.
Structure-Reactivity Correlation Studies
Structure-reactivity relationships describe how the structure of a molecule influences its reaction rates and equilibria. rsc.orgnih.gov For this compound and its derivatives, these studies would focus on how modifications to the alkyl chains or the ester group affect the reactivity at the phosphorus center.
The reactivity of phosphinates is governed by both electronic and steric effects.
Electronic Effects: The electron-donating or withdrawing nature of the substituents influences the electrophilicity of the phosphorus atom. Alkyl groups are generally electron-donating, which can slightly reduce the reactivity of the phosphorus center towards nucleophiles compared to analogues with electron-withdrawing groups.
Steric Effects: The size and branching of the alkyl chains (the R groups in R₂P(O)OR') and the ester group (the R' group) create steric hindrance around the phosphorus atom. mdpi.com Increased steric bulk generally slows the rate of reactions that involve nucleophilic attack at the phosphorus center, such as hydrolysis or transesterification. mdpi.com For example, the rate of alkaline hydrolysis of dialkylphosphonates decreases with increasing steric hindrance of the alkyl chains. mdpi.com
Kinetic studies are essential for quantifying these relationships. For instance, by measuring the rate constants for the hydrolysis of a homologous series of methyl dialkylphosphinates, a quantitative correlation between chain length and reactivity can be established. nih.govsamipubco.com Similarly, comparing the reaction rates of methyl di-n-hexylphosphinate with methyl di-isopropylphosphinate would quantify the steric effect of chain branching.
Table 5: Qualitative Structure-Reactivity Relationships for Dialkylphosphinates
| Structural Modification | Expected Effect on Reactivity (e.g., towards hydrolysis) | Primary Reason |
|---|---|---|
| Increasing alkyl chain length (Homologous series) | Slight decrease | Increase in steric hindrance |
| Introducing branched alkyl chains (e.g., isopropyl vs. hexyl) | Significant decrease | Increased steric hindrance near the reaction center |
| Introducing bulky ester groups (e.g., tert-butyl vs. methyl) | Significant decrease | Increased steric hindrance at the ester linkage |
Note: This table summarizes expected trends based on established principles of physical organic chemistry.
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or, in this context, its chemical reactivity. wikipedia.orglongdom.org For organophosphorus compounds, including phosphinates, QSAR studies are valuable tools for predicting reactivity in various chemical processes, such as hydrolysis or as inhibitors of enzymes like acetylcholinesterase. bas.bgnih.gov
QSAR models typically relate the reactivity of a molecule to a set of predictor variables, which can include physicochemical properties or theoretically derived molecular descriptors. wikipedia.org These descriptors can be categorized as:
Physical or physicochemical properties: These include parameters like the logarithm of the octanol-water partition coefficient (log P), which describes hydrophobicity. bas.bg
Quantum chemical descriptors: These are derived from computational chemistry and characterize the electronic environment of a molecule. bas.bg Examples include molecular hardness, electrophilicity, and condensed atomic Fukui functions. pku.edu.cn
Topological descriptors: These are numerical values that describe the molecular structure, such as connectivity indices. bas.bgescholarship.org
For a series of organophosphorus compounds, a general QSAR equation can be expressed as:
Reactivity = f (physicochemical properties, structural properties) + error wikipedia.org
A hypothetical QSAR study on a series of methyl alkylphosphinates, where the alkyl chain length is varied, could yield a model that predicts the rate of a specific reaction. The descriptors in such a model would likely capture the increasing steric bulk and slight changes in electronic properties as the alkyl chain length increases.
Table 1: Illustrative Descriptors for a QSAR Study of Methyl Alkylphosphinate Derivatives
| Derivative (Methyl R-phosphinate) | Steric Descriptor (e.g., Taft's Es) | Electronic Descriptor (e.g., Hammett's σ) | Predicted Reactivity (Hypothetical) |
|---|---|---|---|
| Methyl dimethylphosphinate | High | Low | High |
| Methyl diethylphosphinate | Medium | Medium | Medium |
| Methyl dipropylphosphinate | Low | Medium | Low |
| This compound | Very Low | Medium | Very Low |
This table is for illustrative purposes and does not represent actual experimental data.
The development of robust QSAR models requires a dataset of compounds with known reactivities. mdpi.com These models, once validated, can be powerful tools for predicting the reactivity of new, untested derivatives of this compound, thereby guiding synthetic efforts and accelerating the discovery of compounds with desired chemical properties. nih.gov
Impact of Steric and Electronic Factors on Performance
The chemical performance of this compound and its derivatives, particularly their reactivity, is significantly influenced by steric and electronic effects. dalalinstitute.com These two factors are often intertwined and dictate the accessibility of the phosphorus center to nucleophiles or electrophiles, as well as the stability of transition states.
Steric Effects:
Steric hindrance refers to the nonbonding interactions that influence the shape and reactivity of molecules. dalalinstitute.comstackexchange.com In the case of this compound, the two hexyl chains attached to the phosphorus atom create significant steric bulk. This steric hindrance can impede the approach of a reagent to the phosphorus center, thereby slowing down reaction rates. nih.govrsc.org
The alkaline hydrolysis of phosphinate esters is a well-studied example where steric effects play a dominant role. nih.gov The reaction proceeds through a trigonal bipyramidal intermediate. The rate of hydrolysis decreases significantly as the steric bulk of the alkyl groups on the phosphorus atom increases. rsc.org For example, a study on the alkaline hydrolysis of ethyl dialkylphosphinates showed a dramatic decrease in reaction rate with increasing steric hindrance of the alkyl groups. nih.gov
Table 2: Relative Rate Constants for Alkaline Hydrolysis of Ethyl Dialkylphosphinates
| Compound | Alkyl Group (R) | Relative Rate Constant |
|---|---|---|
| Ethyl diethylphosphinate | Ethyl | 260 |
| Ethyl diisopropylphosphinate | Isopropyl | 41 |
| Ethyl di-tert-butylphosphinate | tert-Butyl | 0.08 |
Source: Adapted from a study on the alkaline hydrolysis of ethyl phosphinates. nih.gov
Based on this trend, it can be inferred that this compound, with its two long hexyl chains, would exhibit relatively slow rates of hydrolysis under alkaline conditions due to the substantial steric hindrance around the phosphorus atom.
Electronic Effects:
Electronic effects describe the influence of substituents on the distribution of electron density in a molecule. stackexchange.com These effects are transmitted through chemical bonds and can either donate or withdraw electron density from the reaction center. In phosphinates, the nature of the groups attached to the phosphorus atom influences its electrophilicity.
Electron-withdrawing groups attached to the phosphorus atom increase its positive partial charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the phosphorus atom, reducing its reactivity towards nucleophiles.
While the hexyl groups in this compound are generally considered to be weakly electron-donating, modifications to the methyl ester group could introduce significant electronic effects. For example, replacing the methyl group with a more electron-withdrawing group, such as a p-nitrophenyl group, would be expected to increase the rate of nucleophilic substitution at the phosphorus center.
Structure-Property Relationships (SPR) in Material Science Applications
Structure-Property Relationships (SPR) are fundamental to materials science, as they describe how the chemical structure of a compound dictates its macroscopic properties and, consequently, its performance in various applications. dokumen.pubresearchgate.net For materials based on this compound and its derivatives, understanding these relationships is key to designing materials with specific thermal, mechanical, or optical properties.
Phosphinates, in general, are utilized in the development of functional polymers and coordination polymers. bohrium.commdpi.comnih.gov The incorporation of the phosphinate group can impart desirable properties such as flame retardancy, thermal stability, and the ability to coordinate with metal ions. researchgate.net
The structure of the organic groups attached to the phosphorus atom in phosphinates plays a critical role in determining the properties of the resulting materials. In the case of this compound, the two long hexyl chains are significant structural features. These long alkyl chains can influence properties such as:
Solubility: The hydrophobic nature of the hexyl chains will affect the solubility of the compound and any polymers derived from it.
Thermal Properties: The length and flexibility of the alkyl chains can impact the glass transition temperature (Tg) and thermal stability of polymers. rsc.org Longer, more flexible chains can lower the Tg.
Mechanical Properties: In polymeric materials, the intermolecular interactions between the alkyl chains, such as van der Waals forces, can influence the mechanical strength and flexibility of the material. nih.gov
Self-Assembly: The presence of long alkyl chains can promote self-assembly into ordered structures, which is relevant for the formation of self-assembled monolayers (SAMs) or liquid crystalline phases. capes.gov.bracs.orgresearchgate.net
Table 3: Hypothetical Influence of Alkyl Chain Length on Polymer Properties Derived from Dialkylphosphinates
| Property | Short Alkyl Chains (e.g., Methyl) | Long Alkyl Chains (e.g., Hexyl) | Rationale |
|---|---|---|---|
| Glass Transition Temp (Tg) | Higher | Lower | Increased chain flexibility |
| Solubility in Nonpolar Solvents | Lower | Higher | Increased hydrophobicity |
| Flame Retardancy | Effective | Potentially less effective due to higher fuel load | Higher hydrocarbon content |
| Adhesion to Polar Substrates | Higher | Lower | Reduced polarity |
This table presents general trends and is for illustrative purposes.
Environmental Chemistry and Fate of Phosphinates General Academic Perspective
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that break down chemical compounds. For phosphinates, the primary abiotic pathways are hydrolysis and photolysis.
Hydrolysis is a significant degradation pathway for phosphinate esters, involving the cleavage of the P-O-C ester bond. oup.com This process can occur under both acidic and basic conditions, though the reaction kinetics and mechanisms differ. mdpi.comnih.gov Generally, the hydrolysis of these P-esters is considered a challenging task, and the specific reaction conditions have not been extensively explored for all compounds. mdpi.comresearchgate.net
The rate of hydrolysis is influenced by several factors, including the molecular structure of the phosphinate. For instance, increased steric hindrance around the phosphorus atom can decrease the rate of hydrolysis. mdpi.com Studies on various phosphinates have shown that the nature of the alkyl or aryl groups attached to the phosphorus atom significantly affects reactivity. tandfonline.com In alkaline conditions, the hydrolysis rate of phosphinates can be influenced by the substituents; for example, a study on a series of acyclic methyl phosphinates was conducted to clarify the effect of different alkyl groups. mdpi.com The hydrolysis of five-membered cyclic phosphinates was found to be faster than that of open-chain or six-membered cyclic analogues. researchgate.net
Acid-catalyzed hydrolysis, often using hydrochloric acid or p-toluenesulfonic acid, is also an effective method for cleaving the ester bond, though it may require high temperatures. researchgate.nettandfonline.comresearchgate.net
Table 1: Factors Influencing the Hydrolytic Degradation Rate of Phosphinates
| Factor | Influence on Hydrolysis Rate | Description | Citation(s) |
|---|---|---|---|
| pH | Dependent on conditions | Hydrolysis can be catalyzed by both acids and bases. | mdpi.comnih.gov |
| Steric Hindrance | Decreases rate | Bulkier alkyl or aryl groups near the phosphorus center can slow the reaction. | mdpi.com |
| Ring Strain | Increases rate | Five-membered cyclic phosphinates hydrolyze faster than acyclic or six-membered rings. | researchgate.net |
| Temperature | Increases rate | Higher temperatures, particularly in acid-catalyzed reactions, accelerate hydrolysis. | researchgate.net |
| Substituents | Variable | The electronic and steric properties of substituents on the phosphorus atom affect reactivity. | tandfonline.com |
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. This process is a recognized degradation pathway for phosphonates and related compounds in the environment. nih.govnih.gov The photolysis of organophosphorus compounds can be initiated by the absorption of UV light, leading to the formation of reactive radical intermediates. cdnsciencepub.com For some phosphine (B1218219) oxides, this involves the generation of phosphinoyl radicals. acs.org
The efficiency of photolytic degradation can be significantly enhanced by the presence of other substances that act as photosensitizers. nih.gov For example, iron complexes of phosphonates have been shown to undergo rapid photodegradation. nih.gov The photolysis of aryl-substituted phosphole oxides in the presence of methanol (B129727) has been shown to yield methyl aryl-H-phosphinates. tandfonline.com The process often involves a radical-based mechanism, and in some cases, the presence of an alcohol is necessary for the reaction to proceed, suggesting an addition-elimination mechanism. cdnsciencepub.comtandfonline.com Environmental factors such as pH can also have a significant effect on photolysis rates, with degradation of some phosphonates being faster at acidic to neutral pH compared to alkaline conditions. nih.gov
Biotic Degradation by Microorganisms
Biotic degradation relies on the metabolic activity of living organisms, primarily bacteria and fungi, to break down organic compounds. wikipedia.org
Microorganisms have evolved the capability to metabolize a wide range of organophosphorus compounds, often using them as a source of phosphorus, carbon, or energy. oup.comflemingcollege.camdpi.com Bacteria, in particular, play a major role in the degradation of phosphonates found in nature. wikipedia.org The ability to break the stable C-P bond is a key step in this process. scispace.com
The biodegradation of organophosphorus esters often begins with the hydrolytic cleavage of the ester bonds, which is considered a primary detoxification step. oup.com Several bacterial species have been isolated that can degrade these compounds in both liquid cultures and soil systems. oup.com In some cases, the degradation occurs through co-metabolism, where the microorganism breaks down the compound but does not use it as a primary source of energy or nutrients. mdpi.com The presence of more easily accessible phosphorus sources, like inorganic phosphate (B84403), can sometimes inhibit the degradation of phosphonates. oieau.fr
The microbial breakdown of phosphinates and related organophosphorus compounds is facilitated by specific enzymes. There are several classes of enzymes capable of transforming these molecules. tamu.edunih.gov
Phosphotriesterases (PTEs): These enzymes, also known as organophosphate hydrolases (OPH), catalyze the hydrolysis of the P-O ester bonds in organophosphorus compounds. oup.commdpi.com This is often the initial and most critical step in the degradation pathway, converting the ester into an alcohol and a phosphinic acid. oup.com
Carbon-Phosphorus (C-P) Lyase: For compounds containing a direct C-P bond, a multi-protein enzyme complex known as C-P lyase is required for cleavage. nih.govresearchgate.net This pathway is crucial for liberating phosphate from alkylphosphonates. The mechanism is believed to involve a radical-based transformation. tamu.eduresearchgate.net In Escherichia coli, the genes encoding the proteins for this complex are located in the phn operon. researchgate.net
Phosphonatases: This class of enzymes acts on phosphonates that have an electron-withdrawing group (like a carbonyl) in a position that facilitates the heterolytic cleavage of the C-P bond. tamu.edu
Oxidative Pathways: Some bacteria utilize an oxidative pathway for C-P bond cleavage. For example, certain enzymes can hydroxylate the carbon atom attached to the phosphorus, making the C-P bond more susceptible to subsequent cleavage. nih.gov
Environmental Transport and Distribution
The transport and distribution of phosphinates in the environment are largely determined by their physical and chemical properties, such as water solubility and sorption behavior. Phosphonates are known to interact strongly with surfaces, which leads to significant removal from the aqueous phase in both natural and technical systems. nih.govijset.in
Sorption to soil and sediment is a key process influencing the environmental mobility of these compounds. ijset.in The extent of sorption can depend on soil properties like organic carbon content and pH, as well as the specific structure of the phosphinate. acs.org Perfluoroalkyl phosphinates (PFPiAs), for example, have been observed to be more sorptive than perfluoroalkyl phosphonates (PFPAs), suggesting they are more likely to be retained in solid environmental phases. acs.org Due to their potential for strong adsorption, the remobilization of metals by phosphonates is expected to be limited. nih.gov Despite this, the high water solubility of some phosphonates and their anions may allow for transport in water to remote regions, especially for less sorptive compounds. industrialchemicals.gov.au
Adsorption to Soil and Sediment Phases
The adsorption of phosphinates to soil and sediment is a critical process that influences their mobility and bioavailability. This process is controlled by various factors including the chemical's properties (e.g., structure, charge) and the characteristics of the solid phase (e.g., organic matter content, clay content, pH). nih.govecfr.govnih.gov
Detailed Research Findings:
The interaction of phosphinates with soil and sediment particles is largely dictated by the nature of the functional groups on the phosphinate molecule and the surface properties of the environmental solids. Generally, the phosphorus moiety can interact with mineral surfaces, particularly metal oxides and clays. nih.gov The organic side chains of the phosphinate influence its hydrophobicity and, consequently, its partitioning into soil organic matter.
For dialkylphosphinates, the length of the alkyl chains is expected to play a significant role in the adsorption process. Longer alkyl chains, such as the hexyl groups in methyl dihexylphosphinate, would increase the compound's hydrophobicity. This increased hydrophobicity would likely lead to a greater affinity for the organic carbon fraction of soils and sediments.
The pH of the soil or sediment can also influence the adsorption of phosphinates. Depending on the pKa of the phosphinic acid, the molecule can exist in an anionic form, which can affect its interaction with charged mineral surfaces. nih.gov
Table 9.3.1: Factors Influencing the Adsorption of Phosphinates to Soil and Sediments
| Factor | Influence on Adsorption | Rationale |
| Soil Organic Matter | Positive correlation | Hydrophobic partitioning of the alkyl chains of the phosphinate into the organic phase. |
| Clay Content | Can be significant | Interaction between the phosphinate functional group and mineral surfaces of clay particles. nih.gov |
| pH | Variable | Affects the surface charge of soil minerals and the speciation (ionic form) of the phosphinate. nih.gov |
| Alkyl Chain Length | Positive correlation | Longer alkyl chains increase hydrophobicity, leading to stronger sorption to organic matter. |
Leaching and Volatilization Processes
The potential for a chemical to move through the soil profile (leaching) or to escape into the atmosphere (volatilization) are key components of its environmental fate assessment. These processes are influenced by the chemical's physical properties and its interaction with the soil matrix.
Leaching:
The leaching potential of a chemical is inversely related to its adsorption to soil particles. Compounds that are strongly adsorbed are less likely to be transported with percolating water through the soil column and into groundwater. ecfr.gov Given that dialkylphosphinates with longer alkyl chains are expected to have higher adsorption coefficients, their leaching potential is likely to be limited, particularly in soils with higher organic matter or clay content.
Conversely, in sandy soils with low organic matter, the potential for leaching would be greater. The mobility of phosphinates can also be influenced by the presence of other substances in the soil solution that may compete for adsorption sites.
Volatilization:
Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The tendency of a chemical to volatilize is primarily governed by its vapor pressure and its Henry's Law constant. Data on the vapor pressure of this compound is not widely available, making a precise assessment of its volatilization potential challenging. However, organophosphorus compounds, in general, exhibit a wide range of volatilities. For instance, some organophosphate pesticides are known to volatilize from treated fields. nih.gov
The extent of volatilization from soil is also influenced by soil properties and environmental conditions. Adsorption to soil particles can significantly reduce the effective vapor pressure of a compound, thereby decreasing its volatilization rate. Temperature and soil moisture content are also important factors, with higher temperatures generally increasing volatilization.
Table 9.3.2: Physicochemical Properties Influencing Leaching and Volatilization
| Process | Key Influencing Factors | Expected Behavior of this compound (Qualitative) |
| Leaching | - Adsorption coefficient (Kd)- Water solubility- Soil type (texture, organic matter) | Lower potential in soils with high organic matter and clay content due to expected strong adsorption. |
| Volatilization | - Vapor pressure- Henry's Law constant- Adsorption to soil- Temperature | Likely to be low due to expected strong adsorption to soil particles, although specific data is lacking. |
Transformation Products and Environmental Half-Lives
The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including microbial degradation and abiotic hydrolysis. The rate of these processes is often expressed as an environmental half-life (t½), which is the time required for the concentration of the compound to decrease by half. orst.eduepa.gov
Detailed Research Findings:
The carbon-phosphorus (C-P) bond in phosphinates is generally resistant to cleavage. mdpi.com However, transformation of these compounds can occur through various pathways. The ester linkage in phosphinates (P-O-C) is susceptible to hydrolysis, which can be influenced by pH. mdpi.com Hydrolysis can lead to the formation of the corresponding phosphinic acid and an alcohol. For this compound, hydrolysis would be expected to yield dihexylphosphinic acid and methanol.
Microbial degradation can also play a role in the transformation of phosphinates. Bacteria have been shown to be capable of cleaving the C-P bond in some phosphonates, often under conditions of phosphorus limitation. nih.gov The degradation pathways can be complex and may involve initial transformation of the organic side chains.
The environmental half-life of a phosphinate can vary significantly depending on the specific compound and the environmental conditions (e.g., soil type, temperature, microbial activity). orst.edu For some organophosphorus compounds, half-lives in soil can range from days to months. mdpi.comepa.gov Without specific experimental data for this compound, its environmental persistence can only be estimated based on the general stability of the phosphinate structure. The presence of two hexyl groups might influence its bioavailability and susceptibility to microbial attack.
Table 9.4.1: Potential Transformation Products and Estimated Persistence of this compound
| Process | Potential Transformation Products | Estimated Environmental Half-Life |
| Hydrolysis | Dihexylphosphinic acid, Methanol | Dependent on pH and temperature; specific data for this compound is unavailable. |
| Microbial Degradation | Potentially various smaller organic molecules and inorganic phosphate | Highly variable depending on microbial populations and environmental conditions. Half-life could range from moderate to high persistence. orst.edu |
Advanced Industrial Process Research and Development for Methyl Dihexylphosphinate
Process Optimization for Large-Scale Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of Methyl Dihexylphosphinate necessitates significant process optimization to ensure safety, efficiency, cost-effectiveness, and consistent product quality.
The choice of reactor is critical for the large-scale synthesis of phosphinates. The synthesis often involves exothermic reactions, requiring careful thermal management to prevent runaway reactions and the formation of byproducts. europa.eu Reactor design must account for efficient heat transfer, mass transfer, and mixing. researchgate.net
For this compound production, several reactor types could be considered, each with distinct advantages and disadvantages. Glass reactors are often used during initial research and development for their inertness and visibility. mt.com However, for large-scale production, more robust systems are required. Stirred-tank reactors (STRs) are common in the chemical industry for batch or semi-batch processes, offering versatility. For phosphinate synthesis, these would need to be equipped with high-efficiency cooling jackets and powerful agitation systems to manage heat and ensure homogeneity.
An alternative approach involves packed-bed reactors (PBRs), particularly if a solid-phase catalyst is developed for the esterification process. PBRs can offer excellent heat and mass transfer characteristics but may be less flexible than STRs. The design must also consider materials of construction that are resistant to corrosion from reactants and potential acidic byproducts.
Table 1: Comparison of Reactor Types for this compound Synthesis
| Reactor Type | Advantages | Disadvantages | Key Engineering Considerations |
|---|---|---|---|
| Stirred-Tank Reactor (STR) | High flexibility for batch/semi-batch operations; Good for liquid-phase reactions; Well-understood technology. | Potential for thermal gradients (hot spots); Lower heat transfer efficiency compared to flow reactors. | High-torque agitation system; Advanced cooling jacket/internal coil design; Baffling to improve mixing. |
| Packed-Bed Reactor (PBR) | High catalyst loading; Excellent heat and mass transfer; Suitable for continuous operation. | Potential for clogging; Catalyst deactivation can be an issue; Less flexible for multi-product plants. | Catalyst particle size and distribution; Uniform flow distribution; Thermal management system. |
| Continuous Flow Reactor | Superior heat and mass transfer; Enhanced safety due to small reaction volume; High consistency and scalability. europa.euvapourtec.com | Higher initial capital cost; Can be susceptible to clogging with solids. | Microchannel design; Precise pumping systems for reagent control; Integrated heat exchangers. vapourtec.com |
Continuous flow synthesis is an increasingly important methodology for the safe and efficient production of chemicals, particularly for processes that are highly exothermic or involve hazardous intermediates. europa.eu This approach offers significant advantages over traditional batch processing for the synthesis of this compound. vapourtec.com
In a continuous flow setup, reagents are pumped through a network of tubes or microchannels where the reaction occurs. europa.eu The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat transfer, mitigating the risks associated with exothermic phosphinate synthesis. vapourtec.com This precise temperature control leads to fewer side reactions and a purer product profile.
Furthermore, continuous flow enables precise control over residence time, ensuring high conversion rates and minimizing the degradation of the product. vapourtec.com The small internal volume of the reactor at any given time significantly enhances process safety. europa.eu The scalability of flow chemistry is another key advantage; production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel) without altering the optimized reaction conditions. mdpi.com This methodology aligns with the principles of green chemistry by potentially reducing solvent usage and energy consumption. google.com
Novel Industrial Applications of this compound
Organophosphorus compounds are valued for their unique chemical properties, leading to their use in a variety of specialized industrial applications. wikipedia.org Research into this compound is exploring its potential in advanced material formulations.
While specific data on this compound is emerging, organophosphorus compounds, including phosphonates and phosphinates, are well-established as anti-wear (AW) and extreme-pressure (EP) additives in lubricant formulations. The proposed mechanism involves the chemical reaction of the phosphorus-containing molecule with metal surfaces under the high pressure and temperature conditions found at asperity contacts. This reaction forms a durable, protective tribochemical film, often composed of metal phosphates and polyphosphates. This sacrificial layer prevents direct metal-to-metal contact, significantly reducing friction and wear. The long alkyl chains (hexyl groups) in this compound would be expected to enhance its solubility in hydrocarbon base oils, a critical property for lubricant additives.
Phosphorus-based compounds are prominent non-halogenated flame retardants, and phosphinates are a key class within this group. wikipedia.orgnih.gov this compound is anticipated to function primarily in the solid phase of a polymer during combustion. nih.gov The mechanism involves the compound decomposing under heat to produce phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the material's surface. nih.gov This char layer acts as a physical barrier that serves multiple functions: it insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile gases that fuel the fire, and prevents oxygen from reaching the polymer surface. wikipedia.orgspecialchem.com
This char-forming mechanism is a key advantage of phosphorus-based flame retardants. nih.gov Synergistic effects are often observed when phosphorus compounds are combined with nitrogen-containing compounds, which can further enhance flame retardancy. mdpi.com
Table 2: Mechanism of Phosphorus-Based Flame Retardants
| Phase of Action | Mechanism | Effect |
|---|---|---|
| Solid Phase (Primary) | Promotes dehydration and cross-linking of the polymer. | Formation of a thermally stable, insulating char layer. nih.gov |
| Solid Phase (Primary) | Char layer acts as a physical barrier. | Insulates underlying material from heat; Limits fuel (volatile gases) release; Restricts oxygen access. wikipedia.org |
| Gas Phase (Secondary) | Release of phosphorus-containing radicals (e.g., PO•). | These radicals interfere with and quench the high-energy H• and OH• radicals that propagate combustion in the flame. |
Process Analytical Technology (PAT) in Phosphinate Manufacturing
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal is to ensure final product quality by building it into the process from the start. mt.com The implementation of PAT in this compound manufacturing can lead to significant improvements in process robustness, efficiency, and consistency. sciy.com
In the context of phosphinate synthesis, PAT tools would be used for real-time monitoring of Critical Process Parameters (CPPs) that affect the product's Critical Quality Attributes (CQAs). bruker.com For example, an in-line spectroscopic probe (such as Near-Infrared or Raman) could be integrated into the reactor. researchgate.netdissolutiontech.com This probe would continuously collect data on the chemical composition inside the reactor, allowing for real-time tracking of reactant consumption, product formation, and the concentration of any impurities.
Cradle-to-Gate Life Cycle Assessment (LCA) for Industrial Phosphinate Production
The industrial synthesis of phosphinates generally involves multi-step chemical reactions starting from elemental phosphorus or its derivatives. bohrium.comrsc.org The production of organophosphorus compounds is often energy-intensive and can involve toxic intermediates. bohrium.comrsc.org A cradle-to-gate LCA for a phosphinate like this compound would typically encompass the following stages: raw material acquisition, energy inputs, and manufacturing and processing.
Raw Material Acquisition: The primary raw material for most organophosphorus compounds is phosphate (B84403) rock. bohrium.com The extraction and processing of phosphate rock into white phosphorus (P₄) is an energy-intensive process, often carried out at high temperatures. rsc.org Subsequent reactions to create phosphinate precursors can involve various chemicals, the production of which also has its own environmental footprint.
Manufacturing and Processing: This stage involves the chemical reactions to synthesize the final phosphinate product. Solvents are often used in these processes, and their production and subsequent disposal or recycling contribute to the environmental impact. researchgate.netnih.gov Waste streams, including gaseous emissions, liquid effluents, and solid waste, are also generated and must be managed. icontrolpollution.com
To quantify the environmental impacts, LCA studies use various impact categories. Based on LCAs of similar organophosphorus compounds, the key environmental impact categories for phosphinate production are likely to include:
Global Warming Potential (GWP): Primarily from the carbon dioxide emissions associated with energy consumption. acs.org
Human Toxicity: Related to the use and potential emission of toxic intermediates and byproducts. acs.orgnih.gov
Ecotoxicity: The potential impact of chemical releases on terrestrial and aquatic ecosystems. researchgate.net
Resource Depletion: The consumption of non-renewable resources like phosphate rock and fossil fuels. acs.org
The following interactive data table provides a hypothetical breakdown of the cradle-to-gate life cycle inventory for the production of 1 kg of a representative phosphinate compound, based on data from similar organophosphorus compounds.
| Life Cycle Stage | Input/Output | Substance/Process | Estimated Value | Unit | Source/Assumption |
|---|---|---|---|---|---|
| Raw Material Acquisition | Input | Phosphate Rock | 3.5 | kg | Based on P content and processing efficiency |
| Input | Alkylating Agent (e.g., Hexene) | 1.8 | kg | Stoichiometric requirement for dihexyl group | |
| Input | Methanol (B129727) | 0.7 | kg | Stoichiometric requirement for methyl group | |
| Energy Inputs | Input | Electricity | 15 | kWh | High energy demand for phosphorus processing acs.org |
| Input | Natural Gas | 2.5 | m³ | For process heat | |
| Manufacturing & Processing | Input | Process Water | 50 | L | For reactions and cleaning |
| Output | CO₂ Emissions | 10 | kg CO₂-eq | From energy consumption acs.org | |
| Output | Wastewater | 45 | L | Requiring treatment | |
| Output | Solid Waste | 0.5 | kg | Includes byproducts and process residues |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
